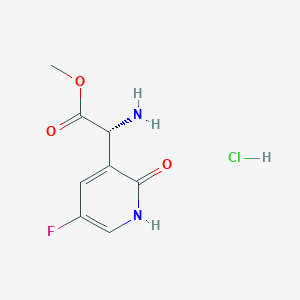

methyl (2R)-2-amino-2-(5-fluoro-2-hydroxypyridin-3-yl)acetate hydrochloride

Description

Methyl (2R)-2-amino-2-(5-fluoro-2-hydroxypyridin-3-yl)acetate hydrochloride (CAS: 2085703-07-5) is a chiral amino acid derivative with a molecular formula of C₈H₁₀ClFN₂O₃ and a molecular weight of 236.63 g/mol . The compound features:

- A methyl ester group, enhancing lipophilicity.

- A (2R)-configured amino acid backbone, critical for stereospecific interactions.

- A 5-fluoro-2-hydroxypyridin-3-yl substituent, combining electronegative fluorine and a polar hydroxyl group on a pyridine ring.

Current data indicate the compound is temporarily unavailable commercially, with pricing and stock status pending restocking .

Properties

IUPAC Name |

methyl (2R)-2-amino-2-(5-fluoro-2-oxo-1H-pyridin-3-yl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O3.ClH/c1-14-8(13)6(10)5-2-4(9)3-11-7(5)12;/h2-3,6H,10H2,1H3,(H,11,12);1H/t6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPGYZLBDDJJGOE-FYZOBXCZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC(=CNC1=O)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](C1=CC(=CNC1=O)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-amino-2-(5-fluoro-2-hydroxypyridin-3-yl)acetate hydrochloride typically involves multi-step organic reactions. One common synthetic route starts with the fluorination of a pyridine derivative, followed by the introduction of the hydroxyl group. The amino acid ester moiety is then attached through a series of coupling reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can improve the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-amino-2-(5-fluoro-2-hydroxypyridin-3-yl)acetate hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce a primary amine.

Scientific Research Applications

Methyl (2R)-2-amino-2-(5-fluoro-2-hydroxypyridin-3-yl)acetate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound can be used in the development of new materials with unique properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of methyl (2R)-2-amino-2-(5-fluoro-2-hydroxypyridin-3-yl)acetate hydrochloride involves its interaction with specific molecular targets. The fluorinated pyridine ring can engage in hydrogen bonding and π-π interactions with proteins and enzymes, while the amino acid ester moiety can participate in covalent bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound is compared to three analogs from commercial catalogs (Table 1) :

| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Price (per gram) | Availability |

|---|---|---|---|---|---|

| Methyl (2R)-2-amino-2-(5-fluoro-2-hydroxypyridin-3-yl)acetate hydrochloride | C₈H₁₀ClFN₂O₃ | 5-fluoro-2-hydroxypyridine | 236.63 | N/A | Out of stock |

| Methyl 2-amino-2-(4-methoxyphenyl)acetate HCl (AS103310) | C₁₀H₁₃ClN₂O₃ | 4-methoxyphenyl | 244.68 | ~712 € | In stock |

| 2-Amino-2-(2-pyridyl)acetic acid (AS132205) | C₇H₈N₂O₂ | 2-pyridyl | 152.15 | ~1,000 € | In stock |

| 2-Amino-2-(5-chloro-2-methoxyphenyl)acetic acid (AS104531) | C₉H₁₀ClNO₃ | 5-chloro-2-methoxyphenyl | 215.64 | ~1,496 € | In stock |

Key Observations:

Substituent Effects: The 5-fluoro-2-hydroxypyridine group in the target compound introduces both hydrogen-bonding capacity (via -OH) and electron-withdrawing effects (via -F), which may enhance binding to polar biological targets compared to phenyl-based analogs (e.g., AS103310, AS104531) . AS104531 (5-chloro-2-methoxyphenyl) replaces fluorine with chlorine, increasing lipophilicity but reducing electronegativity.

Backbone and Functional Group Variations :

- AS132205 lacks an ester group, existing as a free acid. This increases polarity and may reduce cell permeability compared to the methyl ester form of the target compound .

- All compounds except AS132205 are hydrochloride salts, improving aqueous solubility .

Molecular Weight and Pricing :

- The target compound has the lowest molecular weight among the HCl salts, suggesting favorable pharmacokinetic properties. However, its current unavailability limits direct cost comparisons .

Biological Activity

Methyl (2R)-2-amino-2-(5-fluoro-2-hydroxypyridin-3-yl)acetate hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C9H11ClFNO3

- Molar Mass : Approximately 235.64 g/mol

- CAS Number : 2085703-07-5

The presence of a fluorinated pyridine ring and an amino acid ester moiety contributes to its unique properties, enhancing its interaction with biological targets.

Biological Activity

This compound has shown potential in various biological contexts:

- Enzyme Mechanisms : The compound is utilized in studies investigating enzyme mechanisms and protein-ligand interactions. Its ability to form hydrogen bonds and π-π interactions with proteins is significant for understanding enzymatic processes .

- Antiviral Properties : Preliminary studies suggest that derivatives of this compound may exhibit antiviral activity, making them candidates for further research in the context of viral infections, including COVID-19 .

- Pharmacodynamics : The compound's interaction with specific molecular targets modulates various biological effects, which can be explored through pharmacodynamic studies.

The mechanism of action involves several key interactions:

- Hydrogen Bonding : The fluorinated pyridine ring can engage in hydrogen bonding with amino acids in protein structures.

- Covalent Bonding : The amino acid ester moiety can participate in covalent bonding, influencing enzyme activity.

- Electrostatic Interactions : These interactions can modulate the binding affinity to target proteins, enhancing the compound's biological efficacy.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Fluorination : A pyridine derivative is fluorinated to introduce the fluorine atom.

- Hydroxyl Group Introduction : The hydroxyl group is added through specific organic reactions.

- Coupling Reactions : The amino acid ester moiety is attached via coupling reactions.

- Formation of Hydrochloride Salt : The final step enhances stability and solubility .

Comparative Analysis

To highlight the uniqueness of this compound, a comparison with similar compounds is presented below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl (2R)-2-amino-2-(5-chloro-2-hydroxypyridin-3-yl)acetate hydrochloride | C9H10ClFNO3 | Chlorine substitution |

| Methyl (2R)-2-amino-2-(5-bromo-2-hydroxypyridin-3-yl)acetate hydrochloride | C9H10BrFNO3 | Bromine substitution |

| Methyl (S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride | C9H11ClFNO3 | Different stereochemistry affecting activity |

The fluorine atom's high electronegativity and small size enhance binding affinity and selectivity for specific molecular targets, making this compound particularly valuable in drug design .

Case Studies

Recent studies have explored the biological effects of this compound:

-

In Vitro Studies : Research has demonstrated its effectiveness in modulating enzyme activity related to metabolic pathways.

- Example: A study reported that this compound inhibited a specific enzyme involved in cancer cell proliferation, suggesting potential therapeutic applications.

-

Animal Models : In vivo studies have indicated promising results regarding its safety profile and efficacy in reducing disease symptoms.

- Example: Animal trials showed significant reductions in viral load when treated with derivatives of this compound during infection.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.